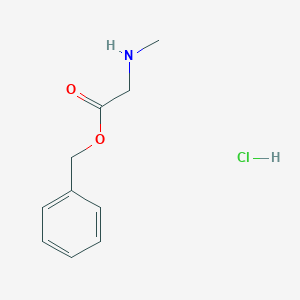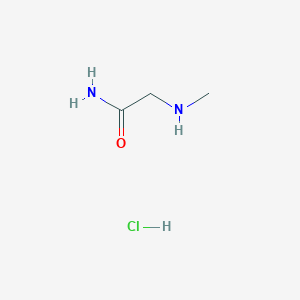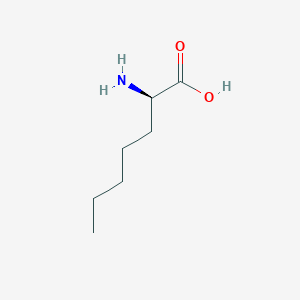
H-Lys(Z)-OH
概要
説明
H-Lys(Z)-OH, also known as Nε-benzyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis as a protecting group for the amino group of lysine. The benzyloxycarbonyl (Z) group protects the amino group during chemical reactions, preventing unwanted side reactions and allowing for selective deprotection at a later stage.
科学的研究の応用
H-Lys(Z)-OH has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the modification of proteins and peptides for bioconjugation studies.
Biomaterials: Incorporated into hydrogels and other biomaterials for tissue engineering and drug delivery applications.
作用機序
Target of Action
H-Lys(Z)-OH, also known as Nε-Z-L-lysine methyl ester hydrochloride , is a derivative of the essential amino acid lysineAs a lysine derivative, it may interact with enzymes or proteins that recognize or modify lysine residues, such as histone deacetylases (hdacs) .
Mode of Action
For instance, HDACs, which remove acetyl groups from lysine residues in histone and non-histone proteins , could potentially interact with this compound.
Biochemical Pathways
For instance, lysine acetylation, regulated by the opposing actions of histone acetyltransferases (HATs) and HDACs, is a key post-translational modification that controls gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Result of Action
Given its potential interaction with hdacs, it may influence gene expression and cellular processes regulated by lysine acetylation .
生化学分析
Biochemical Properties
H-Lys(Z)-OH is involved in several biochemical reactions, primarily due to its lysine backbone. It interacts with enzymes such as histone deacetylases (HDACs) and histone acetyltransferases (HATs), which regulate the acetylation status of lysine residues on histone proteins . These interactions are essential for the regulation of gene expression, as acetylation and deacetylation of histones influence chromatin structure and accessibility to transcription factors. This compound can also interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mTORC1 signaling pathway, which is crucial for cell growth, proliferation, and autophagy . By modulating this pathway, this compound can impact protein synthesis, cell cycle progression, and apoptosis. Additionally, it can alter the expression of genes involved in these processes, further influencing cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. It can inhibit or activate enzymes such as HDACs, leading to changes in the acetylation status of histone and non-histone proteins . These modifications can alter the conformation and activity of the target proteins, ultimately affecting gene expression and cellular processes. This compound can also interact with other proteins and biomolecules, influencing their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and protein synthesis.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, protein synthesis, and cellular metabolism . Toxic or adverse effects may occur at very high doses, highlighting the importance of determining the optimal dosage for specific applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to protein synthesis and degradation. It interacts with enzymes such as HDACs and HATs, which regulate the acetylation status of lysine residues on histone proteins . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions can influence the localization and accumulation of this compound, affecting its activity and function.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular processes. It can be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows this compound to interact with specific biomolecules and enzymes, influencing their function and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(Z)-OH typically involves the protection of the amino group of lysine with a benzyloxycarbonyl group. This can be achieved through the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
H-Lys(Z)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The benzyloxycarbonyl group can be removed under acidic or hydrogenolytic conditions to yield free lysine.
Coupling Reactions: It can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Substitution Reactions: The amino group can be further modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon or treatment with trifluoroacetic acid.
Coupling: Use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Deprotection: Free lysine.
Coupling: Peptides with lysine residues.
Substitution: Modified lysine derivatives.
類似化合物との比較
Similar Compounds
H-Lys(Z)-OMe: A methyl ester derivative of H-Lys(Z)-OH, used in similar applications but with different solubility and reactivity properties.
H-Lys(Boc)-OH: Another lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group, offering different deprotection conditions and stability.
Uniqueness
This compound is unique due to its specific protecting group, which offers selective deprotection under mild conditions. This makes it particularly useful in multi-step peptide synthesis where selective deprotection is crucial.
特性
IUPAC Name |
(2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGCFBNYQJDIGS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25931-47-9 | |
| Record name | L-Lysine, N6-[(phenylmethoxy)carbonyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25931-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00921741 | |
| Record name | N~6~-[(Benzyloxy)(hydroxy)methylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-64-2 | |
| Record name | ε-(Benzyloxycarbonyl)-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(epsilon)-Carbobenzoxylysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~6~-[(Benzyloxy)(hydroxy)methylidene]lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6-benzyloxycarbonyl-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction described in the research paper regarding H-Lys(Z)-OH?
A1: The research paper investigates the use of methanesulfonic acid in peptide synthesis, specifically its ability to selectively remove the benzyloxycarbonyl (Z) protecting group from this compound. The study demonstrates that methanesulfonic acid can effectively cleave the Z group without causing unwanted side reactions, like the formation of H-Lys(Bzl)-OH. [] This selective deprotection is crucial in peptide synthesis as it allows for the controlled addition of amino acids in a specific sequence to build the desired peptide chain.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[1-(4-Methoxy-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B554687.png)






